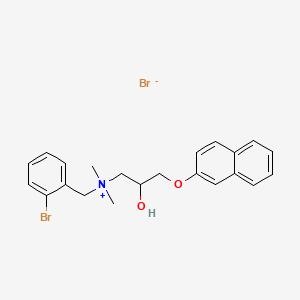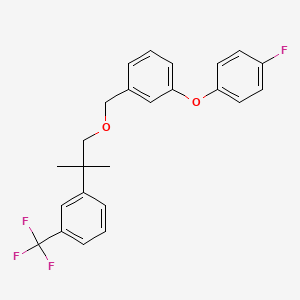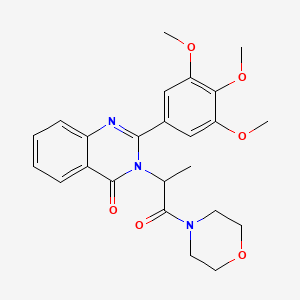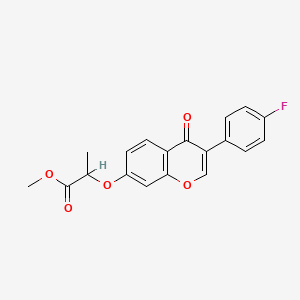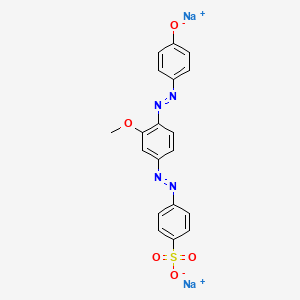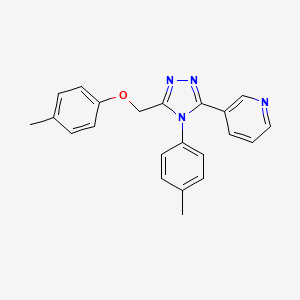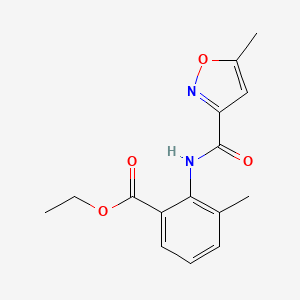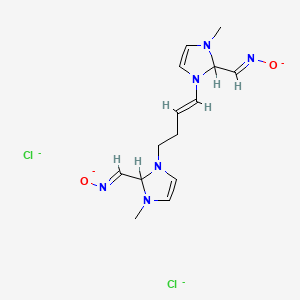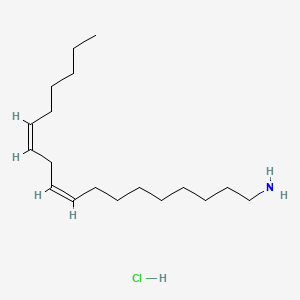
Linoleamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleamine hydrochloride is a chemical compound with the molecular formula C18H35N.ClH. It is a derivative of linoleic acid, an essential fatty acid, and is characterized by the presence of an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Linoleamine hydrochloride can be synthesized through the reaction of linoleic acid with ammonia or an amine under specific conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Linoleamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
Linoleamine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of linoleamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group allows it to participate in various biochemical reactions, potentially affecting cellular signaling and metabolic processes. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects.
Comparison with Similar Compounds
Linoleamine hydrochloride can be compared with other similar compounds, such as:
Linoleylamine: Another derivative of linoleic acid with similar chemical properties but different applications.
Oleylamine: A related compound with a different fatty acid backbone, used in various industrial applications.
Stearylamine: A saturated fatty amine with distinct physical and chemical properties.
This compound is unique due to its specific structure and the presence of the hydrochloride group, which imparts distinct solubility and reactivity characteristics.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its full range of uses and mechanisms of action, highlighting its importance in modern science.
Properties
CAS No. |
125554-67-8 |
|---|---|
Molecular Formula |
C18H36ClN |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dien-1-amine;hydrochloride |
InChI |
InChI=1S/C18H35N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h6-7,9-10H,2-5,8,11-19H2,1H3;1H/b7-6-,10-9-; |
InChI Key |
NBHGALMCDKUAPN-NBTZWHCOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN.Cl |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




